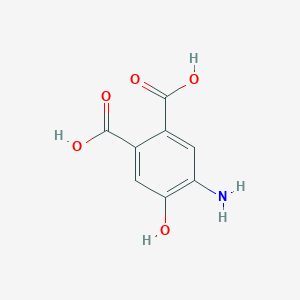
4-氨基-5-羟基邻苯二甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-5-hydroxybenzene-1,2-dicarboxylic acid, also known as 4-amino-5-hydroxyphthalic acid, is an organic compound with the molecular formula C8H7NO5. It is a derivative of phthalic acid, characterized by the presence of amino and hydroxyl functional groups on the benzene ring.
科学研究应用
4-amino-5-hydroxybenzene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and metal-organic frameworks (MOFs)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid typically involves the nitration of phthalic acid derivatives followed by reduction and hydroxylation steps. One common method includes the nitration of phthalic anhydride to form 4-nitrophthalic acid, which is then reduced to 4-aminophthalic acid. Subsequent hydroxylation yields 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process .
化学反应分析
Types of Reactions
4-amino-5-hydroxybenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
作用机制
The mechanism of action of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
2-aminobenzene-1,4-dicarboxylic acid: Similar structure but different position of functional groups.
3,3’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Contains additional amino groups and biphenyl structure.
3,3’‘-diamino-[1,1’4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid: Contains additional amino groups and terphenyl structure
Uniqueness
4-amino-5-hydroxybenzene-1,2-dicarboxylic acid is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .
生物活性
4-Amino-5-hydroxybenzene-1,2-dicarboxylic acid, also known as 5-Amino-4-hydroxyphthalic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid can be represented as follows:
This compound features two carboxylic acid groups and an amino group, which contribute to its biological reactivity and interaction with various biological targets.
Mechanisms of Biological Activity
The biological activity of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid can be attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl and amino groups in the structure are known to scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer.
- Antimicrobial Properties : Preliminary studies indicate that it may exhibit antibacterial activity against various pathogens.
Antioxidant Activity
A study conducted by researchers at the University of Tokyo demonstrated that 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid exhibits significant antioxidant properties. The compound was tested against common free radicals, showing a reduction in oxidative damage in vitro .
Enzyme Inhibition
In a series of experiments aimed at understanding the compound's inhibitory effects on metabolic enzymes, it was found that 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid effectively inhibited the enzyme thymidylate synthase. This inhibition is crucial for its potential use as an antineoplastic agent since thymidylate synthase is vital for DNA synthesis .
Antimicrobial Activity
A comparative study on various dicarboxylic acids revealed that 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 12.5 µg/mL for S. aureus, indicating its potential as a therapeutic agent .
Data Table: Biological Activities of 4-Amino-5-Hydroxybenzene-1,2-Dicarboxylic Acid
属性
IUPAC Name |
4-amino-5-hydroxyphthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,10H,9H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRGPWGEAMLBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














